[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine
Overview
Description
“[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1515070-45-7 . It has attracted considerable research interest due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O . Its IUPAC name is (3-(3,3-dimethylbutoxy)pyridin-4-yl)methanamine . The InChI Code is 1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.3 . It is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, which are structurally related to the queried compound, have been synthesized and screened for anticonvulsant activity. These compounds have shown potential in seizures protection after intraperitoneal administration in various models, highlighting their potential as anticonvulsant agents. The chemical structures were confirmed through spectroscopy and elemental analysis, indicating their potential in medicinal chemistry for developing new treatments for epilepsy and other seizure disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with modifications related to the queried compound have shown unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species. They were ingested in the nucleus of HeLa and HaCaT cells, indicating their use in cellular imaging and photocytotoxicity applications, which could be valuable in cancer therapy (Basu et al., 2014).
Catalytic Evaluation and Synthesis
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to the one , have been synthesized and showed good activity and selectivity in catalytic applications. This indicates their potential in the field of organic chemistry for facilitating various chemical reactions (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes of pyridoxal Schiff base and related compounds have demonstrated enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This suggests their potential in targeted therapy, particularly in treating cancer by exploiting the unique properties of these complexes for selective toxicity towards cancer cells (Basu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[3-(3,3-dimethylbutoxy)pyridin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)5-7-15-11-9-14-6-4-10(11)8-13/h4,6,9H,5,7-8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLFPBPJMWCIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOC1=C(C=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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